(S)-Azelastine N-Oxide
CAS No.: 1346617-06-8
Cat. No.: VC0195412
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.91
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346617-06-8 |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.91 |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 |
| SMILES | C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
| Appearance | White to Off-White Solid |
| Melting Point | 69-71°C |
Introduction
Chemical Structure and Identity
(S)-Azelastine N-Oxide (CAS: 1346617-06-8) is characterized by the molecular formula C22H24ClN3O2 and a molecular weight of 397.9 g/mol . Its IUPAC name is 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one . The compound features a phthalazinone core with a 4-chlorobenzyl substituent and an azepane ring bearing an N-oxide functional group. The "S" designation indicates the specific stereochemistry at the 4-position of the azepane ring.
Structural Characteristics
The molecular structure consists of several key components that define its chemical identity:
Table 1: Key Structural Elements of (S)-Azelastine N-Oxide
| Structural Element | Description |
|---|---|
| Core Structure | Phthalazinone ring system |
| Major Substituents | 4-Chlorobenzyl group, 1-methyl-1-oxido-azepan-4-yl group |
| Stereochemistry | (S) configuration at azepane C-4 position |
| Key Functional Groups | N-oxide, ketone, chlorine |
| Structural Modification | Oxidation at azepane nitrogen (compared to parent azelastine) |
The compound is often found as a mixture of diastereomers due to the presence of an undefined stereocenter created by the N-oxide functional group, in addition to the defined (S)-stereocenter .
Physical and Chemical Properties
(S)-Azelastine N-Oxide exhibits distinct physicochemical properties that influence its behavior in various pharmaceutical applications.
Table 2: Physicochemical Properties of (S)-Azelastine N-Oxide
The presence of the N-oxide group significantly increases the polarity compared to the parent compound azelastine, which influences its solubility characteristics and molecular interactions .
Synthesis and Preparation Methods
The synthesis of (S)-Azelastine N-Oxide primarily involves the controlled oxidation of azelastine, focusing on selectively oxidizing the nitrogen atom in the azepane ring.
Laboratory Synthesis
The most common laboratory synthesis route employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The general procedure typically includes:
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Dissolution of azelastine in a suitable solvent (methanol, dichloromethane, or chloroform)
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Addition of hydrogen peroxide, often in the presence of a base such as sodium hydroxide
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Reaction at controlled temperature (typically room temperature or slightly elevated to 40°C)
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Isolation and purification through crystallization or chromatographic techniques
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to ensure efficient and controlled oxidation of azelastine . This approach allows for:
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Precise control of reaction parameters
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Consistent product quality
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Higher yields and purity
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Efficient scale-up from laboratory to production quantities
Titanium silicalite has been reported as an effective catalyst for this process when combined with hydrogen peroxide, enhancing the selectivity and efficiency of the oxidation reaction.
Biological Significance and Pharmacological Aspects
Metabolic Relationship with Azelastine
(S)-Azelastine N-Oxide is primarily recognized as a metabolite of azelastine formed through oxidative metabolism . The formation of this N-oxide represents one of the main biotransformation pathways of azelastine in biological systems. Understanding this metabolic relationship is crucial for:
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Evaluating the complete pharmacokinetic profile of azelastine
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Assessing potential active metabolites contributing to therapeutic effects
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Identifying potential sources of drug interactions
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Developing comprehensive analytical methods for drug monitoring
Analytical Applications and Detection Methods
Role as a Pharmaceutical Reference Standard
(S)-Azelastine N-Oxide serves as an important reference standard in pharmaceutical analysis and quality control . Its applications include:
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Method validation for azelastine formulations
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Impurity profiling in drug substance and product testing
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Supporting regulatory submissions (ANDAs and DMFs)
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Stability-indicating assays
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Structure elucidation of unknown degradation products
A study on stability-indicating RP-HPLC methods for azelastine hydrochloride in pharmaceutical formulations demonstrated the capability to detect and quantify related substances, including N-oxide derivatives .
Comparison with Related Compounds
Structural and Property Comparison with Azelastine
Comparing (S)-Azelastine N-Oxide with its parent compound reveals important differences that influence their respective properties and applications.
Table 4: Comparison Between (S)-Azelastine N-Oxide and Azelastine
| Feature | (S)-Azelastine N-Oxide | Azelastine |
|---|---|---|
| Molecular Formula | C22H24ClN3O2 | C22H24ClN3O |
| Molecular Weight | 397.9 g/mol | 381.9 g/mol |
| Oxygen Content | Contains N-oxide oxygen | No N-oxide oxygen |
| Polarity | Higher polarity | Lower polarity |
| Primary Classification | Metabolite, impurity | Active pharmaceutical ingredient |
| Typical Form in Pharmaceutical Products | Reference standard | Hydrochloride salt |
| CAS Number | 1346617-06-8 | 58581-89-8 |
Comparison with Other Azelastine Derivatives
Several related compounds derived from azelastine have been identified and characterized, each with distinct structural features and properties.
Table 5: Comparison of Azelastine Derivatives
These structural variations result in different physicochemical properties, potentially affecting biological activities, analytical profiles, and pharmaceutical applications.
Research and Development Applications
Current Research Interests
Ongoing research related to (S)-Azelastine N-Oxide encompasses several promising areas:
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Investigation of structure-activity relationships to understand how the N-oxide modification affects receptor binding and biological activity
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Development of improved synthetic routes with higher stereo- and regioselectivity
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Exploration of potential therapeutic applications beyond traditional antihistamine activity
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Advancement of green analytical methods for more environmentally friendly detection techniques
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